molecular formula C10H14N2O2 B2356815 2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime CAS No. 5291-08-7

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime

Cat. No.: B2356815
CAS No.: 5291-08-7
M. Wt: 194.234
InChI Key: FLVMMVWWXZODIT-LUAWRHEFSA-N
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Description

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime is an organic compound with the molecular formula C10H14N2O2. It is characterized by the presence of both hydroxylamine and oxime functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime typically involves the reaction of 2-methyl-1-phenyl-1-propanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium hydroxide as the base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include nitroso compounds, primary amines, and substituted hydroxylamines. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxylamine group can undergo redox reactions, modulating cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyamino-2-methyl-1-phenylpropan-1-one
  • 2-Hydroxy-2-methyl-1-phenylpropan-1-one
  • 2-Methyl-1-phenylpropan-1-one oxime

Uniqueness

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime is unique due to the presence of both hydroxylamine and oxime functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(NZ)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVMMVWWXZODIT-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)C1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N\O)/C1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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